molecular formula C21H21BrClN3O2S B11218031 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

Cat. No.: B11218031
M. Wt: 494.8 g/mol
InChI Key: VDHWECXYFBGFEO-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with thiols to form quinazolin-4(3H)-ones . The reaction conditions are usually mild, and the process is transition metal and external oxidant-free, making it environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction might produce more saturated compounds.

Scientific Research Applications

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.8 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29)

InChI Key

VDHWECXYFBGFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

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